Oleoyl Ethyl Amide
Description
Classification and Context of N-Acylethanolamines and Related Fatty Acid Amides in Biological Systems
Fatty acid amides (FAAs) are broadly categorized into two main groups: N-acylethanolamines (NAEs) and fatty acid primary amides (FAPAs). NAEs are formed from the combination of a fatty acid and ethanolamine (B43304). nih.gov A prominent example of an NAE is N-arachidonoylethanolamine, more commonly known as anandamide (B1667382), which is an endogenous ligand for the cannabinoid receptors. universiteitleiden.nl Other significant NAEs include N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are involved in a variety of cellular functions. nih.gov
FAPAs, on the other hand, consist of a fatty acid linked to a primary amine. nih.gov The most well-known FAPA is oleamide (B13806), which was first identified as a sleep-inducing substance. researchgate.net Oleoyl (B10858665) Ethyl Amide (OEtA) is structurally related to these compounds, being the ethyl amide derivative of oleic acid. Its significance lies in its role as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). apexbt.comcaymanchem.com FAAH is the primary enzyme responsible for the degradation of NAEs, including anandamide. universiteitleiden.nl By inhibiting FAAH, Oleoyl Ethyl Amide effectively increases the levels of these endogenous signaling lipids. caymanchem.com
| Class | Compound Name | Abbreviation | Key Biological Role |
|---|---|---|---|
| N-Acylethanolamine (NAE) | Anandamide (N-arachidonoylethanolamine) | AEA | Endocannabinoid signaling |
| N-Acylethanolamine (NAE) | N-palmitoylethanolamine | PEA | Anti-inflammatory, analgesic |
| N-Acylethanolamine (NAE) | N-oleoylethanolamine | OEA | Satiety regulation, anti-inflammatory |
| Fatty Acid Primary Amide (FAPA) | Oleamide | Sleep induction | |
| Fatty Acid Ethyl Amide | This compound | OEtA | FAAH inhibitor |
Historical Perspectives on the Discovery and Initial Characterization of this compound and Its Endogenous Analogues in Academic Research
The journey to understanding this compound is intertwined with the broader history of the endocannabinoid system. A pivotal moment in this field was the identification of the first cannabinoid receptor (CB1) in 1988. nih.gov This was followed by the discovery of anandamide in 1992, revealing an endogenous system that could be modulated by lipids. nih.gov
The discovery of FAAH as the enzyme responsible for anandamide breakdown opened the door for the development of inhibitors as a therapeutic strategy. cnreagent.com Early research into FAAH inhibitors often involved modifying the structure of natural FAAH substrates like oleic acid. researchgate.net This line of inquiry led to the synthesis and characterization of compounds like this compound.
An early key report on the activity of this compound was presented at the 14th Annual Symposium on the Cannabinoids in 2004. caymanchem.com This research highlighted this compound as a potent FAAH inhibitor with analgesic properties that could modulate the levels of endogenous cannabinoids such as anandamide, oleoylethanolamide, and 2-arachidonoylglycerol (B1664049) in the brain. caymanchem.com A significant finding in its initial characterization was its high selectivity for FAAH, with no significant binding to the cannabinoid receptors CB1 or CB2. apexbt.comcaymanchem.com This selectivity distinguishes it from direct-acting cannabinoid agonists and makes it a valuable tool for studying the specific roles of FAAH and its substrates.
Conceptual Framework of Endogenous Lipid Signaling Molecules in Physiological Regulation Research
Endogenous lipid signaling molecules represent a departure from the classical model of neurotransmission. Unlike neurotransmitters that are stored in vesicles and released upon stimulation, many lipid signaling molecules are synthesized "on-demand" from membrane precursors. nih.gov These lipid messengers can often diffuse through cell membranes to act on intracellular or nearby cell surface receptors. nih.gov
The endocannabinoid system is a prime example of this conceptual framework. The "on-demand" synthesis of anandamide and other NAEs allows for a localized and transient signaling response. The activity of these signaling lipids is tightly controlled by their rapid degradation, primarily by FAAH. nih.gov
Selective FAAH inhibitors like this compound are crucial research tools within this framework. By preventing the breakdown of endogenous FAAH substrates, these inhibitors allow researchers to amplify and prolong the natural signaling of these lipids in specific tissues and pathways. nih.gov This approach, often referred to as "endocannabinoid tone enhancement," provides a more nuanced way to study the physiological roles of the endocannabinoid system compared to the administration of exogenous, direct-acting receptor agonists. The selectivity of this compound for FAAH allows for the specific investigation of the consequences of elevated levels of FAAH substrates, without the confounding effects of direct receptor activation. apexbt.com
Detailed Research Findings on this compound
Research has established this compound as a highly potent and selective inhibitor of FAAH, with significant effects on the levels of endogenous fatty acid amides and demonstrable in vivo activity.
Biochemical Properties and Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). apexbt.com In vitro studies using rat brain homogenates have determined its IC50 (the concentration required to inhibit 50% of the enzyme's activity) to be 5.25 nM. apexbt.comcaymanchem.com This high potency indicates a strong interaction with the enzyme.
Crucially, the inhibitory action of this compound is highly selective. Studies have shown that it does not bind to the cannabinoid receptors CB1 and CB2, nor does it inhibit other related enzymes such as acidic PEAase. apexbt.comcaymanchem.com This selectivity is a key feature, as it allows for the targeted modulation of the endocannabinoid system by preventing the degradation of FAAH's natural substrates.
| Parameter | Value | Source/Assay Conditions |
|---|---|---|
| FAAH Inhibition (IC50) | 5.25 nM | Rat brain homogenates |
| CB1 Receptor Binding | No significant binding | N/A |
| CB2 Receptor Binding | No significant binding | N/A |
| Chemical Formula | C20H39NO | N/A |
| CAS Number | 85075-82-7 | N/A |
In Vivo Research Findings
The potent and selective FAAH inhibition by this compound translates to significant physiological effects in vivo. By preventing the breakdown of endogenous fatty acid amides, its administration leads to an increase in their local concentrations, resulting in analgesic and anxiolytic effects. apexbt.com
For instance, research has shown that this compound can modulate the levels of anandamide, oleoylethanolamide, and 2-arachidonoylglycerol in the brain. caymanchem.com While specific quantitative data on the magnitude of these increases with this compound are not widely published, studies with other FAAH inhibitors like URB597 have demonstrated significant elevations in these endocannabinoids in various brain regions. For example, administration of URB597 has been shown to increase hippocampal levels of anandamide by 57.5%, OEA by 475.6%, and PEA by 986.6%. nih.gov It is expected that this compound would produce similar, dose-dependent increases in these signaling lipids.
Furthermore, in vivo studies in animal models have demonstrated the therapeutic potential of this compound. For example, chronic administration to female rats was shown to reduce bladder overactivity and alter sensory urodynamic parameters. nih.gov This suggests a role for the endocannabinoid system in the regulation of bladder function, which can be effectively probed using a selective FAAH inhibitor like this compound.
Structure
2D Structure
Properties
IUPAC Name |
N-ethyloctadec-9-enimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYYCFYGXPUMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=NCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703034 | |
| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85075-82-7 | |
| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Targets and Receptor Mediated Signaling of Oleoyl Ethyl Amide and Its Analogues
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism
Oleoyl (B10858665) Ethanolamide is a well-established endogenous agonist of PPAR-α, a transcription factor that plays a crucial role in the regulation of lipid metabolism. nih.govwikipedia.orggoogle.com The binding of OEA to PPAR-α initiates a series of molecular events that ultimately modulate the expression of genes involved in various metabolic pathways. nih.govnih.gov
Mechanisms of PPAR-α Activation and Transcriptional Regulation of Gene Expression
Upon entering the cell, OEA binds to the ligand-binding domain of PPAR-α. psu.edu This binding induces a conformational change in the receptor, leading to its activation. The activated PPAR-α then forms a heterodimer with the Retinoid X Receptor (RXR). genecards.orgabcam.com This PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. abcam.com
This binding event recruits a complex of coactivator proteins, which facilitates the transcription of genes involved in several aspects of lipid metabolism. genecards.org Research in rodent models has shown that OEA administration leads to the increased expression of genes responsible for fatty acid uptake and transport, such as fatty acid translocase (FAT/CD36) and fatty acid transport protein. nih.govresearchgate.net Furthermore, OEA upregulates the expression of enzymes involved in mitochondrial β-oxidation, the process by which fatty acids are broken down to produce energy. researchgate.nettandfonline.com For instance, studies have demonstrated an increase in the mRNA levels of carnitine-palmitoyltransferase-1 (CPT-1) and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMG-CoA Syn) in response to OEA. jst.go.jp
In addition to stimulating gene expression, PPAR-α activation by OEA can also lead to the repression of certain genes. For example, in the small intestine of mice, OEA has been shown to repress the expression of inducible nitric oxide synthase (iNOS), an enzyme that may contribute to the stimulation of feeding. nih.gov This transcriptional regulation is a key mechanism through which OEA exerts its effects on satiety and body weight. nih.gov
PPAR-α in Lipid Metabolism and Macrophage Polarization Research
The role of PPAR-α as a key regulator of lipid metabolism is well-documented. plos.orgsciopen.com Activation of PPAR-α by agonists like OEA stimulates the breakdown of fats (lipolysis) and the burning of fatty acids for energy (β-oxidation). plos.orgcaldic.com This leads to a reduction in the levels of circulating triglycerides and cholesterol. nih.gov
Recent research has also highlighted the crucial role of PPAR-α in modulating inflammation, particularly through its influence on macrophage polarization. Macrophages are immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2).
OEA has been shown to promote the polarization of macrophages towards the M2 phenotype, which is associated with tissue repair and resolution of inflammation. mdpi.comnih.gov This effect is mediated through the activation of the PPAR-α signaling pathway. mdpi.comresearchgate.net In experimental models of atherosclerosis, OEA has been found to inhibit the formation of atherosclerotic plaques by promoting M2 macrophage polarization and inhibiting M1 polarization through the AMPK-PPARα pathway. nih.govresearchgate.net Similarly, in the context of ischemic stroke, OEA promotes the switch of microglia (the resident macrophages of the central nervous system) from an inflammatory M1 phenotype to a protective M2 phenotype, an effect that is dependent on PPAR-α activation. mdpi.comresearchgate.net This shift in macrophage polarization contributes to the neuroprotective effects of OEA. mdpi.com
Conversely, some studies suggest that PPAR-α can also contribute to a pro-inflammatory (M1) macrophage phenotype. frontiersin.org This highlights the complex and context-dependent role of PPAR-α in regulating macrophage function.
Table 1: Research Findings on Oleoyl Ethanolamide and PPAR-α
| Research Area | Key Findings | References |
|---|---|---|
| Lipid Metabolism | OEA stimulates lipolysis and β-oxidation, leading to reduced triglyceride and cholesterol levels. | nih.govplos.orgcaldic.com |
| Macrophage Polarization | OEA promotes the anti-inflammatory M2 macrophage phenotype via the AMPK-PPARα pathway. | mdpi.comnih.govresearchgate.net |
| Neuroprotection | OEA shifts microglia to a protective M2 phenotype in ischemic stroke models through PPAR-α. | mdpi.comresearchgate.net |
| Atherosclerosis | OEA inhibits atherosclerotic plaque formation by modulating macrophage polarization. | nih.govresearchgate.net |
Interaction with Transient Receptor Potential Vanilloid Type 1 (TRPV1) Receptors
In addition to its interaction with PPAR-α, Oleoyl Ethanolamide also modulates the activity of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. caldic.comnih.gov This interaction is particularly relevant to the effects of OEA on neuronal signaling and satiety.
Oleoyl Ethanolamide as an Antagonist of TRPV1
While some studies suggest OEA can activate TRPV1 under certain conditions, particularly after protein kinase C (PKC) stimulation, other evidence points to an antagonistic role. nih.govresearchgate.net It has been demonstrated that OEA can inhibit anandamide-evoked currents at the TRPV1 receptor. nih.gov The interaction appears to be complex and may depend on the cellular context and the presence of other signaling molecules. For instance, in sensory neurons, OEA-induced calcium influx is dependent on PKC activation and is blocked by the TRPV1 antagonist capsazepine. nih.gov In some experimental setups, OEA alone does not activate TRPV1 but modulates the receptor's response to other agonists. nih.gov
Elucidation of Vagal Nerve Stimulation Pathways
The interaction of OEA with TRPV1 receptors is crucial for its ability to stimulate vagal nerve afferents, which are sensory nerves that transmit information from the gastrointestinal tract to the brain. nih.govresearchgate.net This stimulation plays a significant role in the satiety-inducing effects of OEA. nih.gov
Studies have shown that OEA directly excites nodose ganglion neurons, which are the cell bodies of vagal afferents. nih.gov This excitation is restricted to capsaicin-sensitive neurons, indicating the involvement of TRPV1. nih.gov The activation of TRPV1 by OEA leads to depolarization of these neurons and a reduction in short-term food intake. nih.govfrontiersin.org Furthermore, the anorectic effects of OEA are lost when vagal nerves are ablated, supporting the essential role of this pathway. researchgate.net The activation of TRPV1 by OEA on vagal afferents is believed to be a key mechanism by which the gut signals to the brain to regulate feeding behavior. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Oleoyl Ethyl Amide |
| Oleoyl Ethanolamide (OEA) |
| Anandamide (B1667382) |
| Capsaicin |
| Capsazepine |
| Retinoid X Receptor (RXR) |
| Inducible Nitric Oxide Synthase (iNOS) |
| Carnitine-palmitoyltransferase-1 (CPT-1) |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMG-CoA Syn) |
G Protein-Coupled Receptor (GPR) Interactions
This compound (OEA), a naturally occurring ethanolamide lipid, has been shown to bind to the G protein-coupled receptor GPR119. wikipedia.org This has led to the hypothesis that OEA may be an endogenous ligand for this receptor. wikipedia.org GPR119 is found in high concentrations in pancreatic β-cells and intestinal L-cells, making it a target of interest for metabolic conditions. mdpi.com
The activation of GPR119 by OEA in insulinoma cells has been linked to an increase in intracellular cyclic AMP (cAMP) and a potentiation of glucose-stimulated increases in intracellular calcium. nih.gov This signaling pathway is similar to that of glucagon-like peptide-1 (GLP-1). nih.gov The interaction between OEA and GPR119 is believed to play a role in glucose homeostasis. nih.gov
While OEA is a recognized ligand, other lipid amides have also been found to activate GPR119. oup.com For instance, N-oleoyldopamine (OLDA) activates GPR119 with a potency similar to OEA. oup.com Another compound, N-oleoyl serinol, has been identified as a potent GPR119 agonist, with an even greater maximum activation than OEA. nih.gov The most potent lipid amide GPR119 agonists identified are the N-oleoyltyrosinol stereoisomers. oup.com These findings suggest that a range of structurally related lipid amides can act as modulators of GPR119 function. oup.com
| Compound | Receptor | Effect |
| This compound (OEA) | GPR119 | Agonist, proposed endogenous ligand wikipedia.orgnih.gov |
| N-oleoyldopamine (OLDA) | GPR119 | Agonist, equipotent to OEA oup.com |
| N-oleoyl serinol | GPR119 | Potent agonist, greater efficacy than OEA nih.gov |
| N-oleoyltyrosinol | GPR119 | Potent agonist oup.com |
This table summarizes the interactions of this compound and its analogues with the GPR119 receptor.
This compound has been identified as a selective agonist for the G protein-coupled receptor GPR55. lookchem.comchemicalbook.com GPR55 receptors are located in various tissues, including the endothelium of blood vessels. mdpi.com The activation of GPR55 by agonists can lead to different physiological responses, such as vasoconstriction or vasorelaxation, depending on the specific tissue and conditions. mdpi.com
Research has also pointed to this compound's role as an agonist of GPR55 and GPR18 cannabinoid receptors, suggesting its potential to counteract bladder overactivity. researchgate.net
Enzyme Inhibition and Modulation of Related Lipid Mediators
This compound is recognized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the breakdown of fatty acid amides like anandamide. pnas.orgnih.gov FAAH terminates the signaling of these lipids by hydrolyzing them into their constituent fatty acid and amine. nih.gov
The inhibition of FAAH by compounds like this compound is a therapeutic strategy being explored for pain and central nervous system disorders. nih.gov By blocking FAAH, the levels of endogenous fatty acid amides are increased, which can potentiate their signaling effects. nih.govgoogle.com Both reversible and irreversible inhibitors of FAAH have been developed. researchgate.net While this compound itself is an inhibitor, other more potent and selective FAAH inhibitors have been synthesized, such as URB597 and PF-3845. researchgate.net
This compound has been shown to inhibit ceramidase, an enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid. nih.govthegoodscentscompany.com This inhibition leads to an increase in cellular ceramide levels. nih.govresearchgate.net Ceramide and its derivatives are crucial components of cell membranes and are involved in various signaling pathways, including those related to insulin (B600854) resistance, oxidative stress, and inflammation. nih.gov
The inhibition of ceramidase by OEA can therefore significantly impact sphingolipid metabolism. nih.gov Studies have shown that OEA treatment can lead to an accumulation of various ceramide species and a decrease in sphingosine. nih.gov While N-oleoylethanolamine has been characterized as a ceramidase inhibitor, its potency is considered relatively low. researchgate.net
Inhibition of FAAH by this compound and other inhibitors leads to an increase in the levels of several endogenous lipid mediators. caymanchem.com Specifically, FAAH inhibition has been shown to elevate the levels of anandamide (AEA), oleoylethanolamide (OEA), and in some cases, 2-arachidonoylglycerol (B1664049) (2-AG). caymanchem.comjneurosci.org
FAAH is the primary enzyme for the degradation of anandamide. jneurosci.orgnih.gov Therefore, its inhibition directly results in higher concentrations of this endocannabinoid. google.com Similarly, OEA levels are also increased following FAAH inhibition. nih.govjneurosci.orgescholarship.org
The effect of FAAH inhibitors on 2-AG levels is more complex. While some studies report an increase in 2-AG levels after FAAH inhibitor administration, others suggest that FAAH is not the primary enzyme for 2-AG degradation, which is mainly handled by monoacylglycerol lipase (B570770) (MAGL). jneurosci.orgnih.gov The observed increases in 2-AG might be due to indirect effects on the broader endocannabinoid system. jneurosci.org
| FAAH Inhibitor | Effect on Anandamide (AEA) | Effect on Oleoylethanolamide (OEA) | Effect on 2-Arachidonoylglycerol (2-AG) |
| This compound | Increase caymanchem.com | Increase caymanchem.com | Increase caymanchem.com |
| URB597 | Increase jneurosci.orgescholarship.org | Increase jneurosci.orgescholarship.org | Increase or No Change jneurosci.orgnih.govescholarship.org |
This table illustrates the impact of FAAH inhibitors on the levels of endogenous lipid mediators.
Other Receptor System Interactions and Allosteric Modulations
Beyond their well-established targets, this compound and its analogues, particularly oleamide (B13806), exhibit complex interactions with other critical receptor systems, notably the GABAA and serotonin (B10506) receptors. Furthermore, they are potent modulators of intercellular communication via gap junctions.
Interactions with GABAA and Serotonin Receptors (Oleamide context)
Oleamide, a primary fatty acid amide, has been shown to allosterically modulate the function of both GABAA and various serotonin (5-HT) receptor subtypes. researchgate.netnih.gov This modulation is often stereoselective, with the cis-isomer of oleamide demonstrating greater activity. taylorandfrancis.com
GABAA Receptors:
Oleamide enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov It has been shown to potentiate GABA-induced chloride currents, a hallmark of positive allosteric modulation. google.comresearchgate.net This effect is observed in cultured cortical neurons and recombinant human GABAA receptors. nih.govgoogle.com The presence of a γ subunit in the GABAA receptor complex appears to be a requirement for oleamide's modulatory effects. nih.gov Interestingly, while oleamide enhances GABAergic neurotransmission, its actions are not blocked by flumazenil, a classic benzodiazepine (B76468) antagonist, suggesting a distinct binding site. nih.gov The sleep-inducing effects of oleamide are thought to be at least partially mediated through its interaction with GABAA receptors containing the β3 subunit. researchgate.net
Serotonin Receptors:
Oleamide's interaction with the serotonergic system is multifaceted, with varying effects on different 5-HT receptor subtypes. nih.gov It potentiates the response of 5-HT2A and 5-HT2C receptors to serotonin. nih.govwipo.int This potentiation manifests as an increase in the efficacy of serotonin without altering its EC50. nih.gov The structural features of oleamide, particularly the cis-9 double bond, are crucial for this activity. wipo.int
Conversely, oleamide acts as an inhibitor or negative allosteric modulator at the 5-HT7 receptor. nih.govpnas.orgmdpi.com It can reduce the cAMP accumulation stimulated by serotonin at this receptor subtype. pnas.org Some evidence suggests that oleamide may act as a weak agonist at the 5-HT7 receptor on its own but behaves as an antagonist in the presence of serotonin, indicating an allosteric mechanism. nih.govpnas.org In vivo studies have shown that oleamide can induce c-fos expression in neurons that also express the 5-HT7 receptor, particularly in the thalamus and hypothalamus. nih.gov
The table below summarizes the interactions of oleamide with various GABAA and serotonin receptor subtypes.
| Receptor Subtype | Effect of Oleamide | Key Findings |
| GABAA | Positive Allosteric Modulator | Enhances GABA-induced chloride currents. google.comresearchgate.net Effect is dependent on the γ subunit. nih.gov Not blocked by flumazenil. nih.gov |
| 5-HT1A | Potentiator | Potentiates the receptor's response to serotonin. nih.gov |
| 5-HT2A | Positive Allosteric Modulator | Potentiates serotonin-mediated responses. nih.govwipo.int Structural features of oleamide are critical for this activity. wipo.int |
| 5-HT2C | Positive Allosteric Modulator | Potentiates serotonin-mediated chloride currents. nih.gov |
| 5-HT7 | Inhibitor/Negative Allosteric Modulator | Inhibits serotonin-induced cAMP formation. nih.govpnas.org May act as a weak agonist alone but an antagonist in the presence of serotonin. nih.govpnas.org |
Mechanisms of Gap Junction Communication Inhibition (Oleamide context)
Oleamide is a potent inhibitor of gap junction communication, a form of direct intercellular communication that allows the passage of small molecules and ions between adjacent cells. pnas.orgpnas.org This inhibition has been observed in various cell types, including glial cells. pnas.orgnih.gov
The inhibitory effect of oleamide on gap junctions is structurally specific. pnas.orgpnas.org The key structural requirements for effective inhibition include:
A fatty acid chain length of 16-24 carbons.
A cis double bond at the Δ9 position.
A polarized terminal carbonyl group.
A hydrophobic methyl terminus. pnas.org
Oleamide's inhibition of gap junction-mediated dye transfer is dose-dependent, with significant inhibition observed at micromolar concentrations. nih.govmolbiolcell.org The mechanism of inhibition is thought to involve a direct interaction with the gap junction proteins or a perturbation of the membrane environment surrounding the channels. pnas.org It is noteworthy that oleamide's inhibition of gap junctions is distinct from its effects on other forms of intercellular signaling, such as mechanically stimulated calcium waves in glial cells, which are not affected. nih.gov
The inhibition of gap junction communication by oleamide may have significant physiological consequences, particularly in the central nervous system where such communication is crucial for neuronal function and synchronization. pnas.orgpnas.org By uncoupling cells, oleamide could influence higher-order processes like sleep. pnas.orgnih.gov
The table below details the structural requirements for oleamide's inhibition of gap junction communication.
| Structural Feature | Requirement for Inhibition | Consequence of Modification |
| Chain Length | 16-24 carbons (optimal 16-18) | Shorter or longer chains may be less effective. |
| Double Bond | cis double bond at Δ9 position | Removal or conversion to trans eliminates inhibitory activity. pnas.org |
| Terminal Group | Polarized carbonyl group | Modifications that remove this feature can reduce or eliminate activity. pnas.org |
| Methyl Terminus | Hydrophobic | Introduction of polar groups at this end eliminates inhibitory properties. pnas.org |
Cellular and Systemic Mechanisms of Action in Preclinical Research Models
Regulation of Energy Homeostasis and Metabolic Processes
OEA is a significant player in the peripheral control of energy metabolism. nih.govresearchgate.net It is synthesized in the small intestine in response to feeding, where it acts as a local satiety signal. physiology.orgphysiology.org Its actions are crucial in managing the body's response to dietary fats and maintaining energy balance. caldic.comnih.gov
Modulation of Lipid Metabolism, including Lipolysis and Beta-Oxidation
OEA plays a pivotal role in regulating lipid metabolism, a process largely mediated by its function as a high-affinity agonist for PPAR-α. nih.govnih.gov Activation of PPAR-α by OEA initiates a cascade of events that collectively enhance the breakdown and utilization of fats. caldic.complos.org
Research findings indicate that OEA stimulates several key processes:
Fatty Acid Uptake: OEA promotes the absorption of fatty acids into cells like adipocytes, hepatocytes, and skeletal myocytes. nih.govcaldic.com This is partly achieved by up-regulating genes involved in fatty acid transport, such as fatty acid translocase (FAT/CD36). caldic.comnih.gov
Lipolysis: In adipocytes, OEA enhances the process of lipolysis, which is the breakdown of stored triglycerides into free fatty acids and glycerol. physiology.orgresearchgate.net This releases fatty acids into circulation to be used for energy.
Beta-Oxidation: OEA significantly stimulates the mitochondrial and peroxisomal beta-oxidation of fatty acids. caldic.comresearchgate.net This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. caldic.com The stimulation of genes involved in this pathway is a direct consequence of PPAR-α activation. caldic.complos.org
These coordinated actions highlight OEA as a key physiological regulator of how the body manages and expends dietary fat. caldic.com
| Process | Effect of OEA | Primary Mediating Receptor | Key Genes/Proteins Involved |
|---|---|---|---|
| Fatty Acid Uptake | Stimulates | PPAR-α | FAT/CD36 caldic.comnih.gov |
| Lipolysis | Stimulates | PPAR-α | Hormone-Sensitive Lipase (B570770) (HSL) |
| Beta-Oxidation | Stimulates | PPAR-α | Carnitine Palmitoyltransferase 1 (CPT1) |
Influence on Glucose Metabolism
The influence of Oleoylethanolamide (OEA) on glucose metabolism is multifaceted, with research pointing to different effects depending on the specific tissue and metabolic context. In the liver of type 2 diabetic mouse models, OEA has been shown to improve glucose homeostasis by promoting glycogen (B147801) synthesis and suppressing gluconeogenesis (the production of glucose). nih.gov This antihyperglycemic effect was found to occur through the activation of the liver kinase B1 (LKB1)/5' AMP-activated protein kinase (AMPK) signaling pathway, independent of its usual PPAR-α target. nih.gov
Conversely, in isolated rat adipocytes, OEA has been observed to inhibit insulin-stimulated glucose uptake. physiology.org This effect was linked to the phosphorylation of the glucose transporter GLUT4, potentially mediated by p38 and JNK kinases, which may impair its transport activity without affecting its translocation to the cell membrane. physiology.org This impairment of insulin (B600854) action in fat cells could contribute to the glucose intolerance observed in rats after acute OEA administration. physiology.org In cardiac tissue of mice on a high-fat diet, OEA treatment improved insulin sensitivity and glucose disposal, an effect associated with increased phosphorylation of AMPK and AKT, which are involved in the translocation of GLUT4 to the cardiomyocyte membrane. oup.com
| Tissue/Model | Observed Effect of OEA | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse Liver (T2DM Model) | Promotes glycogen synthesis, suppresses gluconeogenesis | Activation of LKB1/AMPK pathway | nih.gov |
| Rat Adipocytes | Inhibits insulin-stimulated glucose uptake | Phosphorylation of GLUT4 via p38/JNK kinases | physiology.org |
| Mouse Heart (High-Fat Diet) | Improves insulin sensitivity and glucose disposal | Increased phosphorylation of AMPK and AKT | oup.com |
Investigation of Oleoyl (B10858665) Ethanolamide's Role in Atherosclerosis Progression and Macrophage Polarization
Atherosclerosis is a chronic inflammatory disease where macrophages play a central role in all stages of plaque development. researchgate.net OEA has demonstrated atheroprotective effects by modulating macrophage activity and the inflammatory processes within atherosclerotic plaques. plos.org A key mechanism is its ability to influence macrophage polarization, which is the process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 type or the anti-inflammatory and reparative M2 type. researchgate.netfrontiersin.org
Preclinical studies have shown that OEA promotes the polarization of macrophages towards the beneficial M2 phenotype while inhibiting the pro-atherogenic M1 phenotype. researchgate.netoaepublish.com This is accomplished through the activation of the AMPK-PPARα signaling pathway. researchgate.net By activating this pathway, OEA enhances the expression of M2 macrophage markers, such as CD206 and TGF-β, and decreases the expression of M1 markers like iNOS. oaepublish.com This shift from an M1 to an M2 state within atherosclerotic plaques contributes to plaque stabilization and a reduction in local inflammation. researchgate.netahajournals.org Furthermore, OEA has been found to antagonize the effects of oxidized LDL (ox-LDL), a key driver of atherosclerosis, by inhibiting vascular endothelial cell proliferation and smooth muscle cell migration. plos.org
Neurobiological and Neuromodulatory Effects
Beyond its metabolic roles, OEA exerts significant effects within the central nervous system, offering neuroprotection and modulating key neurotransmitter systems.
Mechanisms of Neuroprotection (e.g., Microtubule Dynamics Stabilization, Neuroinflammation Modulation)
OEA has been identified as a potent anti-inflammatory and neuroprotective agent in several preclinical models of neurological disorders. frontiersin.orgoup.com One of its primary neuroprotective functions is the modulation of neuroinflammation. frontiersin.org For example, in models of alcohol-induced brain damage, OEA administration blocks the pro-inflammatory cascade mediated by Toll-like receptor 4 (TLR4), reducing the production of pro-inflammatory cytokines (like IL-1β and TNF-α) and chemokines in the frontal cortex. frontiersin.orgnih.gov This anti-inflammatory action is largely attributed to its activation of PPAR-α, which can repress pro-inflammatory transcription factors like NF-κB. frontiersin.org
In a mouse model of cerebellar neurodegeneration, OEA was shown to delay the death of Purkinje cells and improve motor and cognitive functions. researchgate.net The underlying molecular effect was linked to the stabilization of microtubule structure and dynamics. researchgate.net In models of ischemic stroke, OEA provides neuroprotection by promoting the polarization of microglia/macrophages to the protective M2 phenotype, an effect also mediated by PPAR-α. mdpi.com
| Neurological Condition Model | Neuroprotective Effect of OEA | Proposed Mechanism | Reference |
|---|---|---|---|
| Alcohol-Induced Neuroinflammation | Reduces pro-inflammatory cytokines and oxidative stress | Blocks TLR4/NF-κB signaling via PPAR-α activation | frontiersin.orgnih.gov |
| Cerebellar Neurodegeneration | Delays Purkinje cell death, improves motor/cognitive function | Stabilization of microtubule dynamics | researchgate.net |
| Ischemic Stroke | Reduces neuronal damage and inflammation | Promotes M2 polarization of microglia/macrophages via PPAR-α | mdpi.com |
Dopaminergic System Modulation in the Context of Oleoyl Ethanolamide Signaling
OEA has been shown to modulate the dopaminergic system, which is critical for reward, motivation, and motor control. caldic.com Systemic administration of OEA has been found to exert neuroprotective effects on the nigrostriatal dopaminergic circuit in experimental models of Parkinson's disease. oup.com This protection against neurotoxin-induced damage to dopamine (B1211576) neurons is dependent on the activation of PPAR-α receptors, which are expressed by dopaminergic neurons in the substantia nigra. oup.com
Furthermore, OEA can influence reward-related behaviors by activating hedonic dopamine pathways. caldic.comnih.gov This interaction is thought to contribute to its effects on eating behavior, where it may reduce food intake by modulating the reward value of food. caldic.com The interaction between OEA and the dopaminergic system is complex, potentially involving interactions with other neurotransmission systems, such as the cannabinoid system, to modulate inputs to reward-related brain regions like the striatum. mdpi.com Some research also suggests that ethanolamine (B43304), a breakdown product of OEA, may contribute to the balance between dopamine and acetylcholine, further influencing eating behavior. researchgate.net
Role in Sleep Regulation and Circadian Rhythms (Derived from Oleamide (B13806) Research)
While direct research on Oleoyl Ethyl Amide's role in sleep is limited, inferences can be drawn from studies on the structurally similar compound, oleamide. Oleamide, a fatty acid amide, was first identified in the cerebrospinal fluid of sleep-deprived cats and has demonstrated hypnotic effects in animal studies. upenn.eduoup.com In rats, peripherally administered oleamide was found to decrease motor activity, and its endogenous levels increased significantly after sleep deprivation. oup.com Intraperitoneal injection of oleamide in mice shortened the time to fall asleep (sleep latency) while increasing the duration of non-REM (NREM) and total sleep. oup.com
The sleep-inducing effects of oleamide appear to be multifaceted. Its hypnotic action is prevented by a cannabinoid CB1 receptor antagonist, suggesting an indirect involvement of the endocannabinoid system, even though oleamide itself does not bind to this receptor. oup.com Furthermore, the limited hypnotic effect of oleamide in mice lacking a specific subunit of the GABAA receptor suggests a potential interaction with the GABAergic system, which is a primary target for many sedative-hypnotic drugs. oup.com The endocannabinoid system, including lipids like oleamide and anandamide (B1667382), is increasingly recognized as a potential target for developing new treatments for sleep disorders. oup.com
In contrast to the sleep-promoting effects of oleamide, research in humans has shown that levels of oleoylethanolamide (OEA), another related lipid messenger, increase in the cerebrospinal fluid after 24 hours of sleep deprivation. nih.gov This has led to the hypothesis that OEA may be involved in promoting alertness and wakefulness, potentially as a neuroprotective response to the stress of sleep loss. nih.gov Given that this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other fatty acid amides like oleamide and OEA, its effects on sleep could be complex, potentially influencing the levels of multiple sleep-regulating lipids. caymanchem.com
Modulation of Enteric and Central Signaling Pathways in Feeding Behavior Research
This compound's influence on feeding behavior is intricately linked to its structural analog, oleoylethanolamide (OEA), a bioactive lipid that plays a significant role in satiety. The anorectic signaling of OEA is dependent on a cascade of events that begin in the gut and extend to the central nervous system. researchgate.netnih.gov
The process is initiated by the consumption of dietary fats rich in oleic acid. nih.gov This leads to the activation of fat sensory receptors located on enterocytes, the absorptive cells of the small intestine. researchgate.netnih.gov This activation triggers the enzymatic conversion of dietary oleic acid into OEA within these intestinal cells. researchgate.net OEA then acts as a local signaling molecule, initiating the sensation of satiety. researchgate.netnih.gov Research has explored the role of various G protein-coupled receptors (GPCRs) in the gut that respond to lipids. For instance, GPR119, found on enteroendocrine cells, is activated by N-acylethanolamines like OEA, contributing to the regulation of metabolic processes. frontiersin.org Another receptor, TRPV1, which is known as the capsaicin (B1668287) receptor, has also been identified as a potential target for OEA, contributing to its excitatory action on sensory nerves involved in satiety signaling. nih.gov
The satiety-inducing effects of OEA are critically dependent on the fatty acid translocase CD36. researchgate.netnih.gov OEA, acting as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), modulates the expression of CD36. nih.govresearchgate.net Increased expression of CD36 is important for the uptake and sensing of fatty acids in the intestine. researchgate.netgriffith.edu.au This PPAR-α-dependent mechanism is crucial for the subsequent signaling cascade that leads to a reduction in food intake. researchgate.net A disruption in this system, including the function of CD36, can curb or completely stop the fat-induced satiety signals. researchgate.netnih.gov
The satiety signals initiated by OEA in the gut are relayed to the brain through a complex interplay of neurotransmitters. researchgate.netnih.gov OEA stimulates vagal sensory neurons that project to the brainstem. researchgate.net This signaling involves the brain's histaminergic system. nih.gov OEA has been shown to increase the activity of histaminergic neurons in the hypothalamus, leading to the release of histamine, a neurotransmitter that acts as a satiety factor. nih.govnih.gov
This histaminergic activation is necessary for OEA to exert its full anorectic effect, which includes the stimulation of oxytocin (B344502) release from the paraventricular nucleus of the hypothalamus. nih.govnih.gov Oxytocin is a peptide known to regulate social behavior and has also been implicated in the control of food intake. nih.gov Furthermore, recent evidence suggests that OEA's ability to reduce food intake also involves its influence on dopamine and endocannabinoid signaling within the brain's reward centers. researchgate.netresearchgate.net Intestinal OEA can induce dopamine release in the brain, which is thought to reduce the appetite for fatty foods. biorxiv.org This multi-faceted signaling pathway, involving histamine, oxytocin, and dopamine, underscores the complex mechanism by which OEA, and by extension its modulator this compound, can influence feeding behavior. researchgate.netnih.govresearchgate.net
Effects on Cellular Processes and Organ System Physiology
Research in the nematode Caenorhabditis elegans has provided insights into how N-acylethanolamines (NAEs), a class of lipids that includes OEA, can influence lifespan and cellular homeostasis. Studies have shown that dietary restriction, a known method for extending lifespan in many species, is associated with a reduction in the abundance of NAEs in C. elegans. nih.gov This suggests that NAEs may act as signals that coordinate the organism's metabolic response to nutrient availability. nih.gov
Specifically, a deficiency in NAEs has been found to be sufficient to extend the lifespan of these worms through a mechanism that requires the transcription factor PHA-4, which is also involved in the life-extending effects of dietary restriction. nih.gov Conversely, supplementing the diet of C. elegans with the NAE eicosapentaenoyl ethanolamide (EPEA) can inhibit the lifespan extension caused by dietary restriction. nih.gov This indicates that NAE signaling plays a role in the aging process. nih.gov The regulation of protein homeostasis, or proteostasis, is essential for health and longevity, and studies in C. elegans have shown that signaling from the nervous system can coordinate this process throughout the organism. biorxiv.org Furthermore, other natural compounds have been identified in C. elegans screens that impact the interplay between mitochondria and lipid homeostasis, promoting a longer healthspan. mdpi.com
Urodynamic Control and Bladder Activity Modulation by this compound
This compound, an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, has demonstrated significant modulatory effects on bladder function in various preclinical rodent models. auajournals.orgtandfonline.com Its mechanism of action is primarily linked to the enhancement of the endogenous cannabinoid system within the lower urinary tract, which plays a role in the regulation of normal and pathological bladder activity. auajournals.orgnih.gov
In studies involving healthy, conscious rats, the administration of this compound, whether intravenously or directly into the bladder (intravesically), led to discernible changes in urodynamic parameters. tandfonline.com Researchers observed an increase in the interval between bladder contractions, a higher micturition volume, expanded bladder capacity, and an elevated pressure threshold for initiating urination. tandfonline.com These effects suggest that by preventing the breakdown of endocannabinoids, this compound helps to suppress bladder sensory mechanisms and reflex activity during the urine storage phase. tandfonline.comnih.gov The influence of this compound appears to be significantly mediated by the cannabinoid receptor 2 (CB2), as the effects were nullified by a CB2 antagonist (SR 144528). tandfonline.com In contrast, a cannabinoid receptor 1 (CB1) antagonist only partially diminished the effect on the pressure threshold, indicating a more prominent role for CB2 receptors in these regulatory processes. tandfonline.comnih.gov
The impact of this compound is even more pronounced in models of bladder overactivity. auajournals.org In rats with bladder overactivity induced by either partial urethral obstruction or the administration of prostaglandin (B15479496) E2, intrathecal (spinal) delivery of this compound effectively counteracted the pathological changes. auajournals.org It successfully decreased both the frequency of micturition and elevated bladder pressures associated with the overactive condition. auajournals.org This suggests that the spinal endocannabinoid system, when modulated by FAAH inhibition, can exert significant control over bladder hyperactivity. auajournals.org Interestingly, intravenous administration in these models did not produce the same urodynamic effects, highlighting the importance of the administration route and the role of spinal mechanisms. auajournals.org
Interactive Table: Urodynamic Effects of this compound in Preclinical Models
| Model | Administration Route | Key Findings | Receptor Involvement | Reference |
|---|---|---|---|---|
| Normal Rats | Intravenous / Intravesical | Increased inter-contraction intervals, micturition volume, bladder capacity, and threshold pressure. | Primarily CB2; partially CB1. | tandfonline.com |
| Normal Rats | Intrathecal | Decreased micturition frequency. | Not specified. | auajournals.org |
| Rats with Bladder Overactivity (Urethral Obstruction) | Intrathecal | Decreased micturition frequency and bladder pressures. | Implied CB1/CB2. | auajournals.org |
| Rats with Bladder Overactivity (Prostaglandin E2-induced) | Intrathecal | Counteracted increases in bladder pressure; increased bladder volume and inter-contraction interval. | Not specified. | auajournals.org |
Vasodilation and Cardiovascular System Effects (Oleamide context)
In the context of cardiovascular research, the closely related primary fatty acid amide, Oleamide, has been extensively studied for its potent vasodilatory effects. researchgate.netnih.gov Oleamide induces relaxation of blood vessels, an action that is dependent on both the concentration of the compound and the presence of an intact endothelium, the inner lining of blood vessels. nih.govnih.gov
The mechanisms underlying Oleamide-induced vasodilation are multifaceted and involve several signaling pathways and receptors. researchgate.netnih.gov The response is partly mediated by substances released from the endothelium. nih.govnih.gov While nitric oxide (NO) has been implicated, other endothelium-derived factors, such as the endothelium-derived hyperpolarizing factor (EDHF), are also believed to play a role. researchgate.netnih.gov
Receptor studies have revealed a complex interaction profile for Oleamide. Its vasodilatory action in rat mesenteric arteries involves contributions from:
Cannabinoid CB1 receptors: The CB1 receptor antagonist AM251 was found to attenuate the vasodilatory response to Oleamide. nih.gov
Atypical/novel cannabinoid receptors: The antagonist O-1918, which targets a putative "abnormal-cannabidiol" or endothelial anandamide receptor, also reduces Oleamide-induced vasodilation. researchgate.netnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: Inhibition of TRPV1 channels also diminishes the relaxation effect, suggesting their involvement. nih.govnih.gov
Interestingly, a portion of Oleamide's vasodilatory effect persists even after the removal of the endothelium, indicating a direct action on the vascular smooth muscle cells or associated sensory nerves. nih.gov This endothelium-independent component appears to be strongly linked to TRPV1 receptor activation. nih.gov
Interactive Table: Mechanisms of Oleamide-Induced Vasodilation in Rat Arteries
| Mechanism Component | Role in Vasodilation | Supporting Evidence | Reference |
|---|---|---|---|
| Endothelium | Partially dependent; mediates a significant portion of the relaxation. | Removal of endothelium attenuates the vasodilatory response. | nih.govnih.gov |
| CB1 Receptor | Contributes to vasodilation. | Response is attenuated by CB1 antagonist (AM251). | nih.gov |
| Non-CB1/CB2 Receptor | Contributes to vasodilation. | Response is attenuated by antagonist O-1918. | researchgate.netnih.gov |
| TRPV1 Channel | Contributes to vasodilation. | Response is shifted by TRPV1 antagonist (capsazepine). | nih.gov |
| Vascular Smooth Muscle | Site of direct action. | A portion of the vasodilatory effect remains in endothelium-denuded arteries. | nih.gov |
Academic Methodologies and Analytical Approaches in Oleoyl Ethyl Amide Research
Biosynthetic Labeling Techniques for Metabolic Pathway Elucidation (e.g., Radioactive or Stable Mass Isotopes)
To unravel the metabolic pathways involving Oleoyl (B10858665) Ethyl Amide (OEA), researchers employ biosynthetic labeling techniques. These methods utilize isotopic tracers, which are molecules where one or more atoms have been replaced with an isotope. These isotopes can be either radioactive or stable. alliedacademies.org This approach is fundamental to understanding how OEA is synthesized and broken down in biological systems.
Isotopic tracers, such as those containing stable isotopes like ¹³C or ¹⁵N, are introduced into cell cultures or administered to living organisms. nih.gov The labeled atoms can then be tracked as they are incorporated into various metabolites through biochemical reactions. alliedacademies.org By analyzing the distribution of these isotopes in OEA and its related molecules, scientists can map out the metabolic routes. For instance, stable isotope-assisted metabolomics allows for the elucidation of network-wide metabolic pathways by tracking the fate of labeled precursors. mdpi.comcapes.gov.br This technique provides a global view of how precursor metabolites are utilized and transformed within the cell. capes.gov.br
These labeling experiments can be designed in several ways. A single tracer can be used to follow a specific pathway, or multiple parallel labeling experiments can be conducted under identical conditions with different labeled substrates to gain a more comprehensive understanding. alliedacademies.org This allows for the confirmation of biochemical network models and improves the accuracy of metabolic flux analysis, which quantifies the rate of reactions in a metabolic network. alliedacademies.orgresearchgate.net The use of stable isotopes, in particular, has become a powerful tool in modern metabolic research, offering insights into the structure and function of metabolic pathways. alliedacademies.org
In vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable tools for investigating the molecular mechanisms underlying the effects of Oleoyl Ethyl Amide. These models allow for controlled experiments in a simplified environment, providing insights that can then be tested in more complex living organisms.
Utilization of Mammalian Cell Lines (e.g., Neuroblastoma Cells, Hepatocytes)
A variety of mammalian cell lines are used to study the diverse actions of OEA. Neuroblastoma cells, such as the mouse N18TG2 line, have been instrumental in studying the biosynthesis of fatty acid amides like oleamide (B13806), a compound structurally related to OEA. mdpi.comsemanticscholar.orgnih.gov Research has shown that these cells can produce oleamide and that this production is linked to specific enzymatic pathways. mdpi.comsemanticscholar.org
Hepatocytes, the primary cells of the liver, are another crucial model system. Both primary hepatocytes and hepatoma cell lines like Huh-7 and HepG2 are used to investigate OEA's role in liver metabolism. nih.gov Studies using these cells have revealed that OEA can reduce the synthesis and secretion of triglycerides and apolipoprotein B in hepatocytes. nih.gov Furthermore, research on normal rat liver cell lines, such as Clone 9, has been used to evaluate the agonistic activity of OEA and related compounds on Peroxisome Proliferator-Activated Receptor α (PPAR-α). jst.go.jp The use of these cell lines allows for detailed mechanistic studies, such as examining the dose-dependent effects of OEA on gene expression and cellular processes. nih.govjst.go.jp
| Cell Line | Organism | Cell Type | Key Research Focus | Example Finding |
|---|---|---|---|---|
| N18TG2 | Mouse | Neuroblastoma | Biosynthesis of fatty acid amides | Demonstrated the production of oleamide. mdpi.comsemanticscholar.org |
| Huh-7 | Human | Hepatoma | Lipid metabolism | OEA reduces synthesis and secretion of triglycerides and apoB. nih.gov |
| HepG2 | Human | Hepatoma | Lipid metabolism and apoptosis | OEA reduces triglyceride secretion and protects against apoptosis. nih.govresearchgate.net |
| Clone 9 | Rat | Normal Liver | PPAR-α agonistic activity | Evaluated PPAR-α activation by OEA and its analogs. jst.go.jp |
| Caco-2 | Human | Colon Adenocarcinoma | Lipoprotein assembly | OEA increases synthesis and secretion of triacylglycerols. nih.gov |
| A549 | Human | Lung Carcinoma | Cancer cell invasion and metastasis | OEA exhibits anti-invasive effects. researchgate.net |
Advanced Primary Cell Culture Systems for Specific Tissue Research
While cell lines are valuable, primary cells, which are isolated directly from tissues, offer a model that more closely resembles the in vivo environment. eppendorf.comlonza.com These cells retain many of the characteristics of their tissue of origin, making them ideal for studying tissue-specific effects of OEA. eppendorf.comlonza.com
Primary hepatocytes, for example, are considered the gold standard for many metabolic and toxicological studies. bioivt.com Research using primary mouse hepatocytes has shown that OEA can promote glycogen (B147801) synthesis and inhibit glucose production. nih.gov Furthermore, studies on primary hepatocytes have revealed that OEA's effects on lipid metabolism are dependent on the presence of PPAR-α. nih.gov The use of primary cells allows for a more physiologically relevant understanding of how OEA functions in specific tissues.
Advances in cell culture techniques, such as the move from 2D to 3D culture systems, are further enhancing the utility of primary cells. eppendorf.com These advanced models can better replicate the complex cell-cell interactions and microenvironment of living tissues, providing even more accurate insights into the biological effects of compounds like OEA. biocompare.com
In vivo Preclinical Animal Models for Physiological Investigations
In vivo animal models are essential for understanding the physiological effects of this compound in a whole-organism context. These models allow researchers to study the complex interactions between different organ systems and to investigate the behavioral and systemic outcomes of OEA administration.
Rodent Models in Metabolic, Neurobehavioral, and Urodynamic Studies
Rodents, particularly rats and mice, are the most commonly used animal models in OEA research. They are utilized in a wide range of studies, from metabolism and neurobehavior to bladder function.
In the realm of metabolic research, rodent models have been crucial for demonstrating OEA's effects on energy balance and liver function. Studies in mice have shown that OEA can protect against acute liver injury and improve glucose homeostasis. nih.govnih.gov
Neurobehavioral studies in rats and mice have explored the effects of OEA on cognitive function, anxiety, and pain. researchgate.netnih.gov For instance, research has indicated that OEA treatment can improve cognitive function and reduce fatigue-like behavior in a mouse model of Gulf War Illness. researchgate.net
Urodynamic studies in rats have investigated the role of OEA in bladder control. These studies have shown that OEA can counteract bladder overactivity, suggesting its potential involvement in the regulation of micturition. auajournals.orgnih.gov
| Rodent Model | Area of Study | Key Findings |
|---|---|---|
| Mice | Metabolic Studies | OEA protects against acute liver injury and improves glucose homeostasis. nih.govnih.gov |
| Mice | Neurobehavioral Studies | OEA improves cognitive function and reduces fatigue-like behavior in a model of Gulf War Illness. researchgate.net |
| Rats | Urodynamic Studies | OEA counteracts bladder overactivity. auajournals.orgnih.gov |
| Rats | Neurobehavioral Studies | DSAP lesions in the brain prevent the anorexigenic effects of OEA. researchgate.net |
| Mice | Neuroprotection | OEA delays Purkinje cell dysfunction and death in a model of cerebellar neurodegeneration. nih.gov |
| Rats | Myocardial Ischemia/Reperfusion Injury | OEA alleviates apoptosis in diabetic rats with myocardial ischemia/reperfusion injury. nih.gov |
Diverse Vertebrate and Invertebrate Models for Comparative Biological Studies
While rodent models are prevalent, research on OEA extends to other vertebrate and invertebrate species, providing valuable comparative biological insights. For instance, the endocannabinoid system, to which OEA is related, has been studied in a variety of non-mammalian vertebrates, including birds and fish, revealing conserved functions in motor activity, metabolism, and appetite. unt.edu
The presence of OEA and related compounds has also been identified in invertebrates such as the planarian Dugesia dorotocephala and insects like Drosophila melanogaster and Apis cerana. unt.edunih.govnih.gov Studying these simpler organisms can provide fundamental insights into the evolutionary origins and conserved roles of these lipid signaling molecules. For example, research on the planarian has explored the presence and potential function of endocannabinoid ligands, including OEA. unt.edu These comparative studies help to build a broader understanding of the biological significance of this compound across the animal kingdom.
Pharmacological and Genetic Manipulation Strategies
In the scientific investigation of this compound (OEtA), a multi-pronged approach involving pharmacological and genetic strategies is essential to elucidate its mechanisms of action and physiological roles. These methodologies allow researchers to probe the intricate pathways influenced by this lipid amide.
Application of Selective Enzyme Inhibitors (e.g., FAAH, PAM inhibitors)
The study of this compound is closely linked to the modulation of the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). OEtA itself is recognized as a potent and selective inhibitor of FAAH, with an IC50 value of 5.25 nM in rat brain homogenates. caymanchem.com Its selectivity is a key feature, as it does not significantly inhibit other enzymes like acidic PEAase or bind to cannabinoid receptors CB1 and CB2. caymanchem.com This selectivity allows researchers to use OEtA as a tool to specifically elevate the levels of endogenous FAAH substrates, such as anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and 2-arachidonoylglycerol (B1664049) (2-AG), to study their downstream effects. caymanchem.com
The use of various FAAH inhibitors in research provides a comparative context for understanding the effects of OEtA. These inhibitors can be broadly categorized as reversible or irreversible. researchgate.net For instance, compounds like URB597 and PF-3845 are potent, selective, and irreversible FAAH inhibitors that have been used extensively in preclinical studies and have entered clinical trials. researchgate.netplos.org By comparing the outcomes of studies using OEtA with those using other well-characterized inhibitors, scientists can dissect the specific contributions of FAAH inhibition to observed physiological effects, such as analgesia and anxiolysis. caymanchem.comresearchgate.net
Another relevant enzyme in the broader context of fatty acid amides is peptidylglycine alpha-amidating monooxygenase (PAM). While the primary known target of OEtA is FAAH, the study of related lipid amides like oleamide involves PAM. Research has shown that oleamide may be synthesized from N-oleoylglycine by PAM. nih.govresearchgate.net Inhibition of PAM, for example by disulfiram, has been used to investigate this biosynthetic pathway. nih.gov Although not a direct target of OEtA, understanding the role of PAM inhibitors helps to map the metabolic network of related lipid signaling molecules. nih.govmdpi.com
Table 1: Comparison of Selected FAAH Inhibitors
| Inhibitor | Type | Selectivity | Research Application |
| This compound (OEtA) | Potent, Selective | High for FAAH over CB1/CB2 receptors and other hydrolases. caymanchem.com | Studying analgesic and anxiolytic effects by increasing endogenous cannabinoid levels. caymanchem.comauajournals.org |
| URB597 | Irreversible | Selective for FAAH. researchgate.netplos.org | Investigating antinociceptive and anxiolytic-like effects in preclinical pain models. plos.org |
| PF-3845 | Irreversible | Highly potent and selective for FAAH. researchgate.netplos.org | Quantifying the impact of FAAH inhibition on central nervous system levels of fatty acid amides. plos.org |
| OL-135 | Reversible | Potent, non-selective (α-ketoheterocycle class). researchgate.net | Early studies on the analgesic effects of reversible FAAH inhibition. researchgate.net |
Utilization of Receptor Agonists and Antagonists in Signaling Pathway Analysis
To understand the signaling pathways through which OEtA exerts its effects, researchers employ receptor agonists and antagonists. Since OEtA's primary action is to increase the concentration of endogenous cannabinoids by inhibiting their degradation by FAAH, the subsequent signaling often involves cannabinoid receptors. caymanchem.complos.org
The antinociceptive effects resulting from the elevation of endocannabinoid levels by FAAH inhibitors have been shown to be blocked by the administration of CB1 or CB2 receptor antagonists. plos.org For example, the CB1 antagonist SR141716A has been used to demonstrate that the analgesic effects of elevated anandamide levels are mediated through the CB1 receptor. pnas.orgpnas.org This pharmacological blockade is a critical step in confirming the downstream targets of the signaling cascade initiated by FAAH inhibition.
While OEtA itself shows no significant binding to CB1 or CB2 receptors, the endocannabinoids it elevates do. caymanchem.com Anandamide is a well-known agonist for the CB1 receptor. pnas.org Related lipid amides, such as oleamide, have demonstrated direct agonist actions at CB1 receptors and also at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net The use of selective antagonists for these receptors, such as the TRPV1 antagonist capsazepine, helps to differentiate the specific pathways involved in the observed physiological responses. oup.com Therefore, a combination of FAAH inhibition by OEtA and the application of specific receptor antagonists allows for a detailed dissection of the signaling pathways involved. plos.orgresearchgate.net
Gene Knockout and Knockdown Approaches (e.g., siRNA) in Functional Studies
Genetic manipulation provides powerful tools for understanding the functional role of the pathways modulated by OEtA. The most relevant of these is the use of FAAH knockout (FAAH-KO) mice. pnas.orgnih.gov These genetically modified animals lack the FAAH enzyme, thereby mimicking the biochemical effect of a complete and chronic administration of an FAAH inhibitor like OEtA. pnas.orgnih.gov
Studies on FAAH-KO mice have revealed several key findings. These mice exhibit significantly elevated brain levels of anandamide and other N-acyl ethanolamines, including N-oleoyl ethanolamine (B43304). pnas.orgpnas.org For instance, one study reported a 15-fold increase in anandamide levels in the brains of FAAH-KO mice compared to their wild-type counterparts. pnas.org Functionally, these mice show reduced pain sensation (analgesia), and this effect can be reversed by treatment with a CB1 receptor antagonist, confirming the role of the endocannabinoid system in this phenotype. pnas.orgnih.gov By comparing the phenotype of FAAH-KO mice with the effects of acute OEtA administration, researchers can distinguish between the developmental consequences of lifelong FAAH absence and the effects of acute pharmacological inhibition.
Gene knockdown using small interfering RNA (siRNA) represents another valuable technique. researchgate.net While less commonly reported specifically for OEtA research, siRNA has been used to target enzymes in related lipid amide pathways. For example, siRNA-mediated knockdown of PAM has been shown to decrease the production of oleamide and lead to an accumulation of its precursor, N-oleoylglycine, in cell culture models. mdpi.comsemanticscholar.org This approach allows for a more transient and localized reduction in protein expression compared to germline gene knockout, offering temporal and spatial control in functional studies. google.comresearchgate.net
Table 2: Endogenous N-Acyl Ethanolamine Levels in FAAH Knockout vs. Wild-Type Mice Brains
| N-Acyl Ethanolamine | FAAH +/+ (Wild-Type) (pmol/g tissue) | FAAH -/- (Knockout) (pmol/g tissue) | Fold Increase | Reference |
| Anandamide (AEA) | ~1 | ~15 | 15x | pnas.orgpnas.org |
| N-oleoyl ethanolamine (OEA) | 18 ± 12 | 710 ± 90 | ~39x | pnas.orgpnas.org |
Note: The values are approximate and based on data reported in the cited literature.
Bioanalytical Techniques for Lipid Amide Quantification and Identification
Accurate quantification and identification of this compound and related lipid mediators are fundamental to understanding its pharmacology and metabolism. This relies on sophisticated bioanalytical techniques capable of detecting and measuring these molecules in complex biological matrices.
Mass Spectrometry-Based Lipidomics for Profile Analysis
Mass spectrometry (MS) is the cornerstone of modern lipidomics and is indispensable for the analysis of OEtA and its metabolic network. nih.govcreative-proteomics.com Shotgun lipidomics, which involves the direct analysis of lipid extracts, allows for the comprehensive identification and quantification of thousands of individual lipid species. nih.gov This is particularly relevant for studying the effects of OEtA, as its inhibition of FAAH leads to changes in the profile of multiple endogenous fatty acid amides. plos.org
Techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed. pnas.org This method combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. For instance, isotope dilution LC-MS has been used to quantify the levels of N-acyl ethanolamines in the brains of FAAH knockout mice, demonstrating a significant accumulation of these lipids. pnas.orgpnas.org In these experiments, known amounts of deuterated standards (e.g., d4-anandamide) are added to the biological sample, allowing for precise absolute quantification of the endogenous, non-deuterated lipids. pnas.orgpnas.org
Multi-dimensional mass spectrometry (MDMS-SL) further enhances the analytical capability by using tandem mass spectrometry (MS/MS) to fragment lipid ions, providing structural information that aids in the unambiguous identification of lipid species, even distinguishing between isomers. nih.govcreative-proteomics.com This level of detail is crucial for accurately profiling the changes in the lipidome following pharmacological or genetic manipulation related to OEtA's mechanism of action. helsinki.fi
Chromatographic Separation Methods (e.g., TLC, HPLC, GC) for Purity and Quantification
Chromatographic techniques are essential for both the purification of OEtA and its quantification in biological samples. khanacademy.orgijpsjournal.com
Thin-Layer Chromatography (TLC) is a versatile and cost-effective method for separating lipids. khanacademy.orgaocs.org In the context of OEtA research, TLC assays have been used to measure FAAH activity by monitoring the conversion of a radiolabeled substrate (like ¹⁴C-labeled anandamide or oleamide) into its corresponding fatty acid. pnas.org The substrate and product have different polarities and thus migrate to different positions on the TLC plate, allowing for their separation and subsequent quantification by detecting the radioactivity in each spot. pnas.orgresearchgate.net TLC is also used for preparative purposes to purify synthesized compounds or isolate lipids from complex extracts. dokumen.pub
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a powerful tool for both analytical and preparative-scale separation. aocs.orgiaea.org HPLC is frequently coupled with other detectors, most notably mass spectrometers (LC-MS), as described above. However, it is also used as a standalone technique with UV or other detectors for purity assessment of synthetic OEtA. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used to separate fatty acid amides based on their hydrophobicity. researchgate.net
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another high-resolution separation technique. For analysis by GC, non-volatile lipids like fatty acid amides typically require chemical derivatization to increase their volatility. While less common than LC-MS for intact lipid amide profiling, GC-MS is a standard method for analyzing the fatty acid components of lipids after hydrolysis.
Fluorescence-Based Enzyme Activity Assays for Endocannabinoid Hydrolytic Enzymes
The study of this compound and other endocannabinoids relies on the accurate measurement of the activity of hydrolytic enzymes that govern their metabolism. mdpi.comunimi.itnih.govresearchgate.net Fluorometric assays have emerged as indispensable tools in this field due to their high sensitivity, specificity, and capacity for real-time monitoring. mdpi.comunimi.itnih.govresearchgate.net These assays are crucial for understanding the kinetic mechanisms of enzyme reactions and for high-throughput screening of potential therapeutic agents that target these enzymes. mdpi.comunimi.itnih.govresearchgate.net
The endocannabinoid system's homeostasis is maintained by several hydrolytic enzymes, including fatty acid amide hydrolase (FAAH), N-acylethanolamine-hydrolyzing acid amidase (NAAA), monoacylglycerol lipase (B570770) (MAGL), and α/β-hydrolase domains 6 (ABHD6) and 12 (ABHD12). mdpi.comunimi.itnih.govresearchgate.net The development of selective inhibitors for these enzymes is a significant area of research for creating novel therapeutic drugs. mdpi.comunimi.it
A variety of methods, including radiolabeling, immunohistochemistry, and mass analysis, have been developed to study enzyme localization and activity. mdpi.comunimi.it However, fluorescence-based assays are particularly advantageous for their applicability in high-throughput screening (HTS). unimi.it For instance, a novel fluorescent assay for FAAH activity utilizes arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA) as a fluorogenic substrate. researchgate.net The hydrolysis of AAMCA by FAAH produces the highly fluorescent 7-amino, 4-methyl coumarin (AMC), allowing for continuous monitoring of enzyme activity. researchgate.net Another approach involved the development of pyridine (B92270) derivatives as fluorescent probes for FAAH, which offer high fluorescence, good aqueous solubility, and a smaller size. mdpi.comunimi.it
These fluorescence-based methods provide powerful tools to investigate the enzymes that metabolize this compound, facilitating the discovery of new therapeutic strategies.
Synthetic Chemistry Methodologies for Oleoyl Ethanolamide Derivatives
The synthesis of oleoyl ethanolamide and its derivatives is a key area of research, with a focus on developing efficient, sustainable, and scalable methods. These methodologies are critical for producing high-purity compounds for research and potential therapeutic applications.
Enzymatic Synthesis Approaches (e.g., using 1-Monoacylglycerols and Lipases)
Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods for producing fatty amides like oleoyl ethanolamide. colab.wsacs.org Lipases, particularly from Candida antarctica (Novozym 435), are effective biocatalysts for these reactions. colab.wsnih.gov
A highly efficient method involves the use of 1-monoacylglycerols (MAGs) as acyl donors. colab.wsacs.org For example, when 1-monoolein was used as the acyl donor for the synthesis of oleoyl ethanolamide, a product yield of up to 96% was achieved under optimal conditions. colab.wsacs.orgresearchgate.netresearchgate.net A comparative study demonstrated the superiority of 1-monoolein over other acyl donors such as oleic acid, triolein, and ethyl oleate (B1233923), which resulted in yields of 76.4%, 0%, and 51.8%, respectively. colab.wsacs.orgresearchgate.net This highlights that MAGs are more efficient reactants for the preparation of fatty amides compared to fatty acids and ethyl esters. acs.org
The enzymatic synthesis can be optimized by considering factors like the type of lipase, solvent, and reaction temperature. acs.org For instance, the use of a packed-bed reactor with Lipozyme 435 in a continuous flow system has been shown to improve the space-time yield and catalyst productivity. researchgate.net Furthermore, a two-step method has been developed to prepare fatty ethanolamides from vegetable oil, which involves glycerolysis followed by amidation, resulting in a high yield of the final product. colab.wsacs.orgresearchgate.net
An effective process for the enzymatic synthesis of oleoylethanolamide has been described that involves the purification of commercial oleic acid followed by an optimized reaction with ethanolamine in the presence of hexane (B92381) and a lipase. nih.gov This method yielded oleoylethanolamide with 96.6% purity. nih.gov On a larger scale, the purity and yield after crystallization were 96.1% and 73.5%, respectively. nih.gov
Green Chemistry Principles in Fatty Amide Production Research
The principles of green chemistry are increasingly being applied to the synthesis of fatty amides to create more environmentally friendly and sustainable processes. marketresearchintellect.comnumberanalytics.com This involves minimizing waste, utilizing renewable feedstocks, and reducing the use of hazardous substances. numberanalytics.com
A key strategy is the use of enzymes as biocatalysts, which can replace hazardous reagents and lead to the formation of fewer by-products. nih.gov Lipases, for example, are powerful catalysts for esterification and amidation reactions. nih.gov The use of greener solvents, such as cyclopentyl methyl ether, further enhances the sustainability of the process. nih.gov
The shift from petroleum-based sources to renewable feedstocks like vegetable oils is another important aspect of green chemistry in fatty amide production. marketresearchintellect.com For instance, a sustainable method has been developed for preparing oleoyl ethanolamide from the fatty acids recovered from the enzymatic hydrolysis of soapstock, a waste product from the refinement of high-oleic sunflower oil. acs.org This approach utilizes a fully renewable source and does not compete with food production. acs.org The use of a non-toxic, bioderived, and renewable solvent like limonene (B3431351) further enhances the green credentials of this process. acs.orgresearchgate.net
Solvent-free synthesis methods, such as mechanochemical synthesis, also contribute to greener amide production by eliminating solvent-related hazards and pollution. numberanalytics.com Minimizing waste through the development of more selective reactions and the use of efficient catalysts is a core principle of green chemistry. numberanalytics.com The concept of atom economy is a useful metric for evaluating the efficiency of these reactions. numberanalytics.com
Development of High-Purity Reference Materials for Analytical Accuracy
The availability of high-purity reference materials is essential for the accurate quantification and analysis of oleoyl ethanolamide in biological and other samples. hpc-standards.com These reference standards are crucial for ensuring the reliability of research findings and for compliance with international quality standards. hpc-standards.com
Several methods have been developed to produce high-purity oleoyl ethanolamide. One approach involves the chemical amidation of native oil as an acyl donor in the presence of sodium methoxide. researchgate.net The resulting fatty acid ethanolamide product can be purified through a two-step crystallization process to yield highly pure oleoyl ethanolamide. researchgate.net Another method describes the synthesis starting from commercial grade oleic acid, which is first purified by crystallization from methanol (B129727) to enhance its purity from 89.6% to 96.7%. acs.org Subsequent enzymatic amidation can achieve quantitative conversion to oleoyl ethanolamide. acs.org
The analysis of synthesized oleoyl ethanolamide can be performed using gas-liquid chromatography (GLC) after conversion to its trimethylsilyl (B98337) (TMS) ether derivative. nih.gov This derivatization is necessary because free oleoyl ethanolamide can dehydrate in the GLC injector. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the qualitative and quantitative analysis of fatty acid amides in various matrices, including edible vegetable oils. frontiersin.org The availability of deuterated standards, such as D4-Oleoyl ethanolamide, further enhances the accuracy of mass spectrometry-based quantification. hpc-standards.com
The development of these synthesis and purification methods, along with robust analytical techniques, ensures the availability of high-purity reference materials for accurate and reliable research on this compound and related compounds.
Comparative Research and Structure Activity Relationship Sar Studies
Comparative Analysis of Oleoyl (B10858665) Ethyl Amide with Endocannabinoids (e.g., Anandamide) Regarding Receptor Binding and Physiological Effects
Oleoyl Ethyl Amide (OEtA), an endocannabinoid analog, displays a distinct pharmacological profile when compared to the classical endocannabinoid, anandamide (B1667382) (AEA). caymanchem.com A primary point of divergence lies in their interaction with cannabinoid receptors. Research indicates that this compound does not bind to CB1 or CB2 receptors. caymanchem.com This is in stark contrast to anandamide, which is characterized as a natural brain lipid that binds to and activates the CB1 receptor in vitro. nih.gov
The physiological effects of these compounds are consequently mediated through different pathways. Anandamide's effects, which include hypomotility, analgesia, catalepsy, and hypothermia, are dependent on CB1 receptor activation. nih.gov In studies with mice lacking the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for AEA degradation, the administration of anandamide leads to intense CB1-dependent behavioral responses. nih.gov Furthermore, the discriminative stimulus effects of AEA are mediated by the CB1 receptor. nih.gov
In contrast, this compound's biological actions, such as its analgesic activity, are attributed to its potent and selective inhibition of the FAAH enzyme. caymanchem.com By inhibiting FAAH, OEtA elevates the endogenous levels of anandamide and other N-acylethanolamines, thereby modulating physiological processes indirectly rather than through direct receptor agonism. caymanchem.com This mechanistic difference is highlighted in drug discrimination studies where the psychoactive effects of anandamide did not generalize to oleamide (B13806), a structurally similar fatty acid amide, providing behavioral evidence that not all fatty acid amides are psychoactive agonists at the CB1 receptor. nih.gov
Differentiation from Other N-Acylethanolamines (e.g., Palmitoylethanolamide (B50096), 2-Arachidonoylglycerol)
This compound is a member of the broad family of N-acylethanolamines (NAEs), which includes other significant lipid mediators like Palmitoylethanolamide (PEA) and 2-Arachidonoylglycerol (B1664049) (2-AG). While structurally related, these molecules exhibit notable differences in their mechanisms and primary biological roles.
Palmitoylethanolamide (PEA): PEA is classified as an ALIAmide (Autacoid Local Injury Antagonist amide), a group of endogenous bioactive acyl ethanolamides recognized for their anti-inflammatory properties. nih.gov Like this compound, PEA does not bind to CB1 and CB2 receptors. nih.gov Its mechanism of action is considered puzzling but is thought to involve an "entourage effect," where it may enhance the action of other endocannabinoids, potentially by inhibiting their inactivation. nih.govresearchgate.net PEA is considered a pro-homeostatic and pro-resolving compound that is part of the broader N-acylethanolamine family. researchgate.net Its anti-inflammatory and neuroprotective effects can occur through various molecular targets, including the direct activation of PPAR-α. researchgate.net
2-Arachidonoylglycerol (2-AG): Unlike OEtA and PEA, 2-AG is, along with anandamide, one of the two major endogenous ligands that activate cannabinoid receptors. nih.gov It is a primary endocannabinoid, directly participating in the regulation of physiological processes through CB1 and CB2 receptor signaling. nih.govnih.gov The functional distinction is clear: OEtA acts as an inhibitor of the enzyme that degrades endocannabinoids, while 2-AG acts as a direct agonist of their receptors. caymanchem.comnih.gov
The following table summarizes the key differentiators between these compounds:
Structure-Activity Relationship Studies for PPAR-α Agonism and FAAH Inhibition across Fatty Acid Amides
The biological activity of fatty acid amides, including their efficacy as Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonists and Fatty Acid Amide Hydrolase (FAAH) inhibitors, is heavily influenced by their molecular structure.
FAAH Inhibition: this compound is a potent FAAH inhibitor, with a reported half-maximal inhibitory concentration (IC₅₀) of 5.25 nM in rat brain homogenates. caymanchem.com Structure-activity relationship (SAR) studies on FAAH inhibitors have revealed that the enzyme's active site accommodates long-chain fatty acid amides. The structure of OEtA, with its oleoyl acyl chain and ethyl amide head group, is well-suited for this inhibition. The development of potent inhibitors has been a key strategy for raising the endogenous levels of anandamide and other NAEs that are substrates for FAAH. frontiersin.org
PPAR-α Agonism: While OEtA's primary described mechanism is FAAH inhibition, other N-acylethanolamines like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) are known to mediate physiological effects through the activation of PPAR-α. researchgate.net SAR studies in the broader class of fatty acid amides show that the length and degree of saturation of the acyl chain are critical determinants of activity at various receptors. For instance, studies on G protein-coupled receptor 119 (GPR119) demonstrated that the degree of saturation in the acyl chain and the nature of the charged head groups have profound effects on the ability of these compounds to activate the receptor. nih.govnih.gov Specifically, for GPR119 activation, oleoylethanolamide (OEA) showed greater potency and efficacy than palmitoylethanolamide (PEA) and anandamide (AEA). nih.gov This principle, where the fatty acid component is a key determinant of biological action, also applies to PPAR-α agonism, where the molecular shape conferred by the specific fatty acid dictates the binding affinity and activation potential. researchgate.net The inhibition of FAAH by compounds like OEtA leads to an increase in endogenous levels of NAEs, which can then act as ligands for PPAR-α. researchgate.net
Comparative Enzymatic Synthesis Efficiency with Different Acyl Donors and Substrates
The enzymatic synthesis of fatty acid amides is an efficient and environmentally friendly method. Studies on the synthesis of oleoyl ethanolamide, a close structural analog of this compound, provide insight into the efficiency of different acyl donors and substrates. The choice of acyl donor has a significant impact on the final product yield.
In a comparative study, 1-monoacylglycerols (MAGs) were identified as highly effective acyl donors for the enzymatic amidation process. acs.org When 1-monoolein was used as the fatty donor to synthesize oleoyl ethanolamide, the product yield reached up to 96%. acs.org A direct comparison with other common acyl donors demonstrated the superior efficiency of 1-monoolein. acs.orgacs.org The results showed that using 1-monoolein as the acyl donor resulted in a 96.2% yield of oleoyl ethanolamide. acs.org In contrast, oleic acid yielded 76.4%, and ethyl oleate (B1233923) produced a 51.8% yield. acs.org Triolein was found to be completely inactive as an acyl donor in this transformation. acs.org
The efficiency of these acyl donors in the enzymatic synthesis of oleoyl ethanolamide is summarized in the table below.
This research highlights that monoacylglycerols are more efficient reactants for preparing fatty amides compared to fatty acids and ethyl esters. acs.org
Isomeric and Stereochemical Considerations in Biological Activity and Enzyme Specificity
The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form. nih.gov This stereochemistry plays a pivotal role in their biological activity, as it affects how a molecule interacts with its biological targets, such as enzymes and receptors. nih.gov For different classes of compounds, stereochemistry is a key driver for both pharmacological potency and pharmacokinetic properties. nih.gov
Research on other biologically active lipids has demonstrated the importance of such structural features. For example, in studies of oleamide's ability to inhibit gap junction communication, the cis Δ9 double bond was found to be a crucial feature for its activity. nih.gov Similarly, studies on other chiral compounds have shown that only specific isomers display significant biological activity, suggesting that uptake by transport systems and interaction with target enzymes can be highly stereoselective. nih.gov Therefore, it is a fundamental concept that any stereoisomers of this compound, or isomers differing in the position or configuration (cis/trans) of the double bond, would be expected to exhibit different biological activity profiles and varying specificity for enzymes like FAAH.
Emerging Research Areas and Future Directions in Oleoyl Ethyl Amide Biology
Elucidation of Novel Receptors and Binding Partners for Oleoyl (B10858665) Ethyl Amide
A primary focus of current research is the comprehensive identification and characterization of the molecular targets through which Oleoyl Ethyl Amide exerts its biological effects. While its role as an inhibitor of fatty acid amide hydrolase (FAAH) is well-established, its interactions with specific receptors are still being fully mapped out. apexbt.com Research into its direct binding partners is crucial for a complete understanding of its mechanism of action.
Early research into the broader family of oleoyl amides, such as oleamide (B13806) (ODA), revealed interactions with multiple neurotransmitter systems. For instance, oleamide has been shown to occupy rat and human CB1 cannabinoid receptors, acting as an agonist. nih.gov However, some studies on this compound suggest a lack of affinity for CB1 or CB2 receptors, highlighting the need for further clarification and comparative studies across different oleoyl amide species. apexbt.com
Beyond the cannabinoid system, serotonin (B10506) receptors have emerged as significant targets. Oleamide has been reported to modulate 5-HT1A, 5-HT2A/2C, and act as an allosteric modulator of 5-HT7 receptors. nih.gov The G protein-coupled receptor GPR119 has also been identified as a receptor for the related compound oleoylethanolamide (OEA), and studies have shown that other oleoyl amides can also activate this receptor. Furthermore, peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, are recognized as key targets for OEA, mediating many of its metabolic effects. The potential for this compound to interact with these receptors is an active area of investigation.
The following table summarizes the potential receptors and binding partners for oleoyl amides based on current research:
| Receptor/Binding Partner | Interaction Type | Observed Effects | Key Findings |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | Increases endogenous levels of fatty acid amides | OEtA is a potent inhibitor of FAAH. apexbt.com |
| Cannabinoid Receptor 1 (CB1) | Agonist (for Oleamide) | Modulation of neurotransmitter release | Some oleoyl amides show affinity for CB1, though data for OEtA is conflicting. apexbt.comnih.gov |
| Serotonin Receptors (5-HT1A, 5-HT2A/2C, 5-HT7) | Modulator/Allosteric Modulator | Alteration of serotonergic signaling | Oleamide has been shown to interact with various serotonin receptors. nih.gov |
| G Protein-Coupled Receptor 119 (GPR119) | Agonist (for OEA) | Regulation of glucose homeostasis and appetite | A potential target for oleoyl amides. |
| Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) | Agonist (for OEA) | Modulation of lipid metabolism and inflammation | A key receptor for the metabolic effects of related N-acylethanolamines. |
Investigation of Cross-Talk with Other Endogenous Signaling Systems and Pathways
Understanding how this compound's signaling pathways intersect with other endogenous systems is a critical area of emerging research. Given its role as a FAAH inhibitor, OEtA can indirectly influence multiple pathways by elevating the levels of various fatty acid amides. This creates a complex signaling environment with significant potential for cross-talk.
The most prominent interaction is with the endocannabinoid system . By inhibiting FAAH, OEtA increases the availability of anandamide (B1667382) (AEA), a key endocannabinoid, thereby enhancing cannabinoid receptor signaling. nih.govnih.gov This enhancement is thought to underlie many of the analgesic and anxiolytic effects observed with FAAH inhibitors.
There is also substantial evidence for cross-talk with serotonergic and dopaminergic systems . The modulation of serotonin receptors by oleoyl amides suggests a direct link to the serotonergic pathway, which is crucial for mood and anxiety regulation. nih.gov Furthermore, the behavioral effects of oleamide have been shown to be blocked by dopamine (B1211576) D2 receptor antagonists, indicating an indirect involvement of the dopaminergic system. openaccessjournals.com
The GABAergic system , the primary inhibitory neurotransmitter system in the central nervous system, is another important point of interaction. Oleamide has been shown to modulate GABAA receptors, which could contribute to its sedative and anxiolytic properties. researchgate.net
Finally, the PPAR signaling pathway represents a significant area of cross-talk, particularly in the context of metabolism and inflammation. The activation of PPAR-α by related N-acylethanolamines like OEA links this class of lipids to the regulation of gene expression involved in lipid metabolism and inflammatory responses. researchgate.net The potential for OEtA to influence this pathway, either directly or indirectly, is a key area for future research.
Advanced Mechanistic Studies using Multi-Omics Approaches in Model Systems
The application of multi-omics technologies is set to revolutionize our understanding of the complex biological effects of this compound. These approaches, which include lipidomics, proteomics, metabolomics, and transcriptomics, allow for a global and unbiased view of the molecular changes induced by OEtA.
Lipidomics is particularly crucial for studying OEtA, as it allows for the comprehensive analysis of the entire lipid profile of a cell or tissue. High-throughput lipidomic methods have been developed to quantify a wide range of N-acylethanolamines and other bioactive lipids. nih.gov These techniques are essential for understanding how OEtA, through FAAH inhibition, alters the broader lipid signaling network.
Metabolomics studies have been employed to investigate the effects of the related compound oleoylethanolamide (OEA). Non-targeted metabolomic analysis of human plasma has revealed significant upregulation of OEA and other fatty acid amides in response to certain stimuli. nih.gov Such approaches can be used to identify novel biomarkers and metabolic pathways affected by OEtA.
Proteomics , particularly activity-based protein profiling (ABPP), has been instrumental in characterizing the selectivity of FAAH inhibitors. ABPP allows for the assessment of the functional state of entire enzyme classes in their native biological environment. This has been used to determine the on-target and off-target effects of various FAAH inhibitors, providing crucial information for drug development. openaccessjournals.com
Transcriptomics can provide insights into the downstream effects of OEtA on gene expression. By analyzing changes in mRNA levels, researchers can identify the signaling pathways and cellular processes that are modulated by OEtA. For example, transcriptomic studies could further elucidate the link between OEtA and the PPAR signaling pathway by examining the expression of PPAR target genes.
Development of Sophisticated In vitro and In vivo Research Models for Specific Biological Questions
To dissect the multifaceted roles of this compound, researchers are increasingly turning to sophisticated and specialized research models. These models are essential for asking specific biological questions in a controlled and relevant context.
In vitro models provide a powerful tool for mechanistic studies at the cellular and molecular level. A variety of cell lines are utilized in OEtA research. Neuronal cell lines, such as neuroblastoma and glioma cells, are used to study the effects of OEtA on neuronal function and signaling. nih.gov Human neural progenitor cells offer a more physiologically relevant model for investigating the role of N-acylethanolamines in human neuronal development and disease. nih.gov For studying receptor interactions and enzyme kinetics, HEK293T cells are often used to express specific receptors or enzymes, such as FAAH. mdpi.com Furthermore, fluorescence-based assays have been developed for high-throughput screening of FAAH inhibitors. apexbt.com
In vivo models are indispensable for understanding the physiological effects of OEtA in a whole organism. Rodent models, particularly mice, are widely used to investigate the analgesic, anxiolytic, and anti-inflammatory properties of OEtA and other FAAH inhibitors. nih.gov These studies often employ knockout mice, for example, mice lacking the PPAR-alpha receptor, to elucidate the specific receptors involved in the observed effects.
A particularly exciting development in in vivo modeling is the use of human cerebral organoids . These three-dimensional, self-organizing structures derived from human pluripotent stem cells can recapitulate key aspects of human brain development. Cerebral organoids are being used to model the effects of cannabinoids on neurodevelopment and neuronal activity, offering a unique and powerful platform to study the impact of compounds like OEtA on the developing human brain. openaccessjournals.comresearchgate.net
Translational Research Potential Exploration in Preclinical Disease Models
A major driving force in this compound research is its significant translational potential for a variety of diseases. Preclinical studies in animal models have demonstrated promising therapeutic effects in several areas.
In the realm of pain and anxiety , OEtA has shown analgesic and anxiolytic properties. apexbt.com By inhibiting FAAH, OEtA increases the levels of anandamide, which is known to have pain-relieving and anxiety-reducing effects. nih.gov Animal studies have also indicated that OEtA can reduce bladder overactivity, suggesting a potential application in urological disorders. apexbt.com
The anti-inflammatory and neuroprotective effects of N-acylethanolamines are another area of intense investigation. Preclinical studies have shown that these compounds can attenuate neuroinflammation, a key process in many neurodegenerative diseases. nih.gov For instance, the related compound oleoylethanolamide has been shown to improve outcomes in a cellular model of Alzheimer's disease. tandfonline.com
There is also emerging evidence for the anti-cancer potential of modulating the endocannabinoid system. Inhibition of FAAH has been shown to reduce breast cancer growth in murine models. nih.govnih.gov Furthermore, FAAH inhibitors have demonstrated anti-invasive and antimetastatic effects on lung cancer cells in preclinical studies. nih.gov
Finally, the role of oleoylethanolamide in metabolic diseases has been extensively studied. Preclinical and some early clinical studies suggest that OEA can reduce food intake, promote fat utilization, and improve metabolic health, indicating a potential therapeutic role in obesity and metabolic syndrome. caringsunshine.comresearchgate.net The similar structure of OEtA suggests that it may also have beneficial metabolic effects, a possibility that warrants further investigation.
Q & A
Q. What is the mechanism by which Oleoyl Ethyl Amide (OEtA) inhibits fatty acid amide hydrolase (FAAH) in vitro?
OEtA acts as a competitive FAAH inhibitor with an IC50 of 5.25 nM in rat brain homogenates, targeting both esterase and amidase activities of FAAH without binding to CB1/CB2 receptors or inhibiting acidic PEAase . To replicate this, researchers should standardize brain homogenate preparation (e.g., Sprague-Dawley rats) and use FAAH activity assays with radiolabeled substrates (e.g., [³H]-anandamide). Control experiments should exclude off-target effects via receptor-binding assays.
Q. How can OEtA solubility challenges be addressed in experimental setups?
OEtA dissolves in ethanol (≤50 mg/mL), DMSO (50 mg/mL), or DMF (50 mg/mL), but batch-to-batch variability may require solubility optimization. For concentrations exceeding these limits, co-solvents (e.g., cyclodextrins) or 37°C pre-heating with sonication are recommended . Stability tests under varying temperatures (e.g., GC/MS analysis) are critical, as elevated temperatures degrade metabolites like OEtA during sample preparation .
Q. What validated animal models are suitable for studying OEtA’s effects on bladder function?
Subcutaneous administration of OEtA (0.3 mg/kg) in Sprague-Dawley rats over 14 days increases bladder capacity (BC), threshold pressure, and reduces overactivity, as measured via cystometry. Researchers should standardize urinary catheterization protocols and account for sex-specific responses, as female rats show distinct urodynamic parameter shifts .
Advanced Research Questions
Q. How do contradictory findings on OEtA’s metabolic stability impact experimental design?
While OEtA enhances bladder function in rats, its instability in plasma under high-temperature GC/MS conditions (e.g., derivatization artifacts) suggests rigorous pre-analytical handling. Researchers should prioritize LC-MS/MS for quantification, minimize sample exposure to >25°C, and include deuterated internal standards (e.g., OEA-d4) for accuracy .
Q. What methodological strategies resolve discrepancies in OEtA’s role in lipid signaling pathways?
Despite lacking CB1/CB2 affinity, OEtA modulates FAAH-dependent endocannabinoid degradation. To dissect signaling crosstalk, combine lipidomic profiling (e.g., liver/ovarian metabolomes) with RNA-seq to identify FAAH-regulated genes. In chickens, OEtA is enriched in hepatic metabolomes alongside euglobal la1, suggesting species-specific metabolic integration .
Q. How can enzymatic synthesis of OEtA be optimized for high space-time yield?
A packed-bed reactor with immobilized lipase (e.g., from Candida antarctica) converts high-oleic sunflower soapstock into OEtA with 99% purity. Key parameters include limonene as a solvent, 45°C reaction temperature, and enzyme reuse cycles. Catalyst productivity improves by 30% when fatty acid byproducts are recycled .
Q. What statistical approaches are recommended for analyzing OEtA’s dose-dependent effects?
For dose-response studies (e.g., bladder overactivity), use mixed-effects models to account for intra-subject variability. Pilot studies should power sample sizes based on urodynamic endpoints (e.g., 20% change in BC, α=0.05). Consult a statistician for longitudinal data analysis, especially with repeated measures .
Methodological Best Practices
Q. How should OEtA’s interaction with FAAH be validated in novel tissue models?
Combine Western blotting (FAAH expression) with activity-based protein profiling (ABPP) using fluorophosphonate probes. For tissues with low FAAH activity (e.g., ovarian stroma), use siRNA knockdown controls to confirm OEtA specificity .
Q. What ethical considerations apply to OEtA studies involving animal models?
Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify OEtA doses using prior pharmacokinetic data (e.g., 0.3 mg/kg in rats) and include sham-operated controls for bladder studies. Ethical approval must detail endpoints (e.g., humane euthanasia criteria) .
Q. How can multi-omics approaches elucidate OEtA’s broader biological roles?
Integrate metabolomics (LC-MS), transcriptomics (RNA-seq), and lipidomics (MALDI-TOF) to map OEtA’s impact on hypothalamic-pituitary-ovarian/liver axes. In chickens, hepatic OEtA correlates with egg production traits, warranting pathway enrichment analysis (e.g., KEGG, GO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
